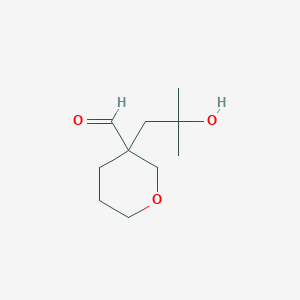
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an oxane ring substituted with a hydroxy-methylpropyl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with appropriate aldehyde precursors under controlled conditions. One common method involves the use of oxane-3-carbaldehyde as a starting material, which is then reacted with 2-hydroxy-2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(2-Hydroxy-2-methylpropyl)oxane-3-carboxylic acid.
Reduction: 3-(2-Hydroxy-2-methylpropyl)oxane-3-methanol.
Substitution: 3-(2-Alkoxy-2-methylpropyl)oxane-3-carbaldehyde.
Scientific Research Applications
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde
- 3-(2-Hydroxy-2-methylpropyl)tetrahydrofuran-3-carbaldehyde
Uniqueness
3-(2-Hydroxy-2-methylpropyl)oxane-3-carbaldehyde is unique due to its specific oxane ring structure, which imparts distinct chemical reactivity and physical properties compared to similar compounds. Its combination of hydroxy and aldehyde functional groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H18O3/c1-9(2,12)6-10(7-11)4-3-5-13-8-10/h7,12H,3-6,8H2,1-2H3 |
InChI Key |
LRJSNVGXHVDJSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CCCOC1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


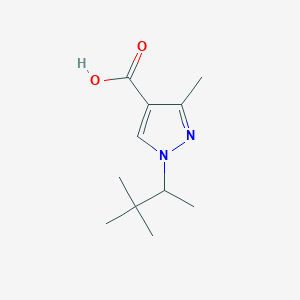
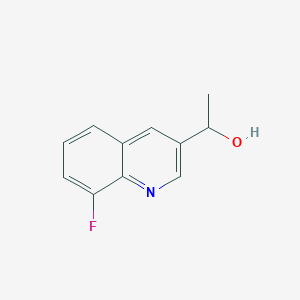
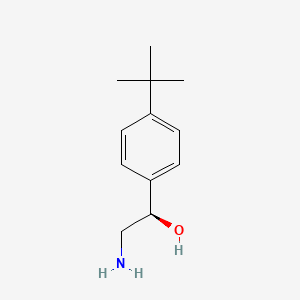

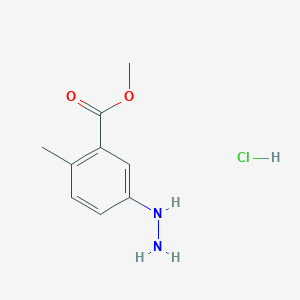

![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)

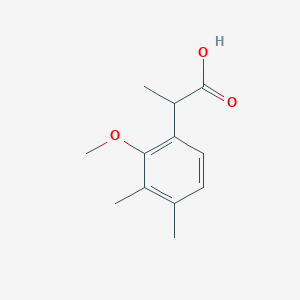
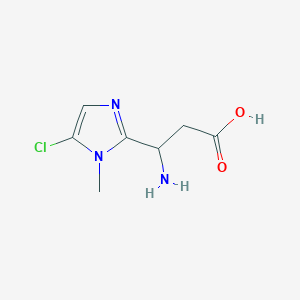
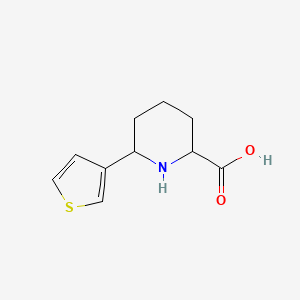
![3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)
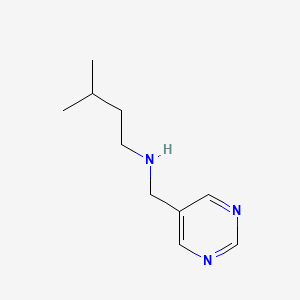
![{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)
